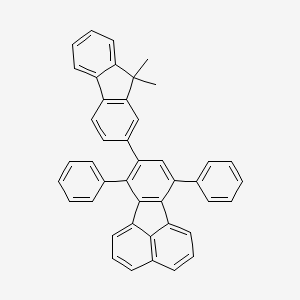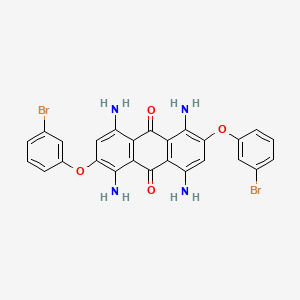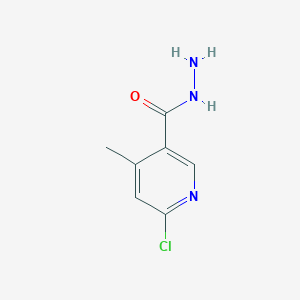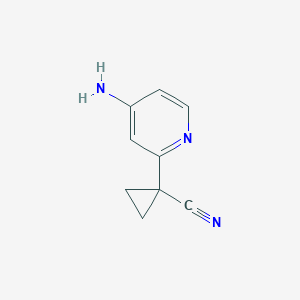
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity. This compound is characterized by the presence of two ester groups attached to a cyclopropane ring, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via an intramolecular cyclization mechanism, forming the cyclopropane ring . The reaction conditions typically involve refluxing the reactants in an alcohol solvent for several hours.
Industrial Production Methods
On an industrial scale, the production of cyclopropane derivatives like this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with cyclopropane moieties.
Industry: The compound is used in the production of polymers and resins due to its reactive ester groups.
Wirkmechanismus
The mechanism of action of dimethyl2-ethylcyclopropane-1,1-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound susceptible to ring-opening reactions, which can be catalyzed by acids or bases. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
- Diethyl 1,1-cyclopropanedicarboxylate
- Dimethyl 1,4-cyclohexane dicarboxylate
Uniqueness
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity compared to other cyclopropane derivatives. The presence of the ethyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate for selective organic transformations .
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
dimethyl 2-ethylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
NSTXOSCRYWMVID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC1(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)




![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)


